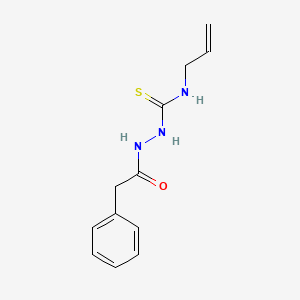
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has been shown to have promising results in preclinical studies, and is currently being evaluated in clinical trials.
作用机制
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile works by binding to the active site of BTK, which prevents the enzyme from phosphorylating downstream signaling molecules. This leads to the inhibition of various signaling pathways that are important for cancer cell growth and survival. In addition, 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its anti-cancer effects.
生化和生理效应
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the inhibition of BTK activity, the inhibition of downstream signaling pathways, the induction of apoptosis, and the suppression of cancer cell proliferation and survival. In addition, 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile for lab experiments is its selectivity for BTK, which makes it a useful tool for studying the role of this enzyme in cancer cell signaling. In addition, 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been shown to have good potency and efficacy in preclinical models of cancer, which makes it a promising candidate for further development as a cancer therapy.
One of the limitations of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile for lab experiments is its relatively narrow spectrum of activity, which limits its usefulness for studying other signaling pathways that may be involved in cancer cell growth and survival. In addition, 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.
未来方向
There are several potential future directions for the development of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile as a cancer therapy. One possibility is to explore its use in combination with other targeted therapies or chemotherapy agents, in order to enhance its anti-cancer effects. Another possibility is to investigate its use in specific types of cancer, such as lymphoma or leukemia, where BTK signaling is known to play a key role. Finally, further studies are needed to fully understand the safety and efficacy of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile in humans, and to determine its optimal dosing and administration schedule.
合成方法
The synthesis of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile involves a multi-step process that starts with the reaction of tert-butylamine and 2-bromoacetic acid to produce 2-tert-butylacetamide. This compound is then reacted with thiosemicarbazide to yield 2-tert-butyl-1,3-thiazole-4-carboxamide. The final step involves the reaction of 2-tert-butyl-1,3-thiazole-4-carboxamide with 4,4-difluoro-2-pyrrolidinone-2-carbonitrile to produce 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile.
科学研究应用
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells. This compound has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that promote cancer cell growth and survival.
属性
IUPAC Name |
1-(2-tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3OS/c1-12(2,3)11-17-9(6-20-11)10(19)18-7-13(14,15)4-8(18)5-16/h6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKWDUGPOFOPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)C(=O)N2CC(CC2C#N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)
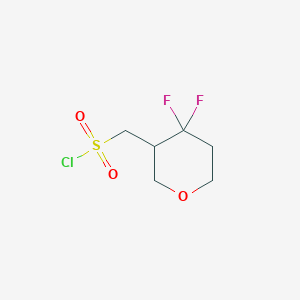
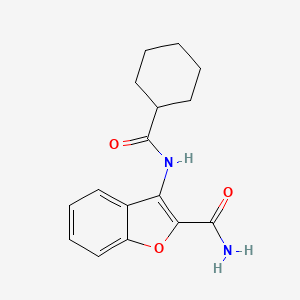
![2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986423.png)
![5-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2986424.png)
![methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2986425.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2986426.png)
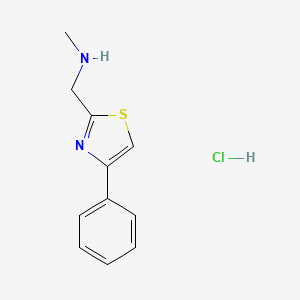
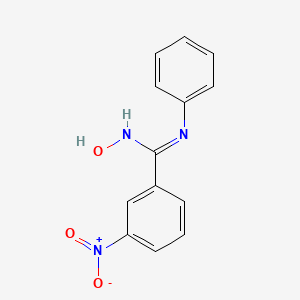
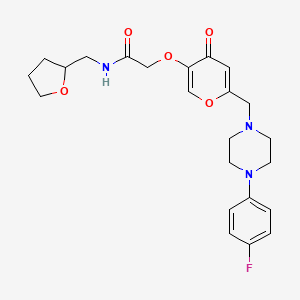
![N-(1-cyano-1-cyclopropylethyl)-2-{2',5'-dioxo-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-1'-yl}acetamide](/img/structure/B2986431.png)
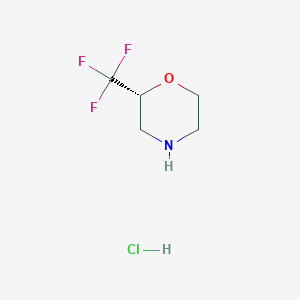
![5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide](/img/structure/B2986434.png)
